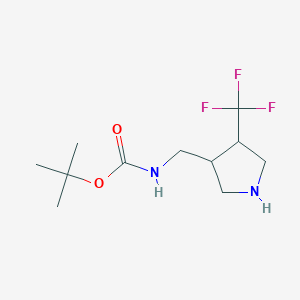
tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 168545-06-0 . It has a molecular weight of 254.25 and its IUPAC name is tert-butyl (4-(trifluoromethyl)pyrrolidin-3-yl)carbamate . The compound is a white solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white solid and is stored at temperatures between 0-5°C . It has a molecular weight of 254.25 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used as a precursor or intermediate in the synthesis of complex molecules due to its unique structural properties. For example, the study by Weber et al. (1995) described the synthesis of a related compound, emphasizing the stereospecific configurations and potential for forming intramolecular hydrogen bonds, which are crucial for drug design and development (Weber, Ettmayer, Hübner, & Gstach, 1995).
- Wang et al. (2022) demonstrated the photoredox-catalyzed amination of o-hydroxyarylenaminones using a similar compound, underscoring the versatility of tert-butyl carbamates in photocatalyzed synthesis, enabling the production of 3-aminochromones under mild conditions, which are valuable in developing therapeutic agents (Wang et al., 2022).
Development of New Synthetic Pathways
- The compound has played a significant role in the development of new synthetic pathways for creating N-heterocyclic compounds and intermediates for pharmaceuticals. Matsumura et al. (2000) reported on the one-pot synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, which could be facilitated by reactions involving similar tert-butyl carbamates, demonstrating the compound's utility in synthetic organic chemistry (Matsumura et al., 2000).
Molecular Interaction Studies
- Studies on molecular interactions, such as hydrogen bonding and crystallization processes, often utilize tert-butyl carbamates. Baillargeon et al. (2014) and others have explored how these compounds form crystals and their molecular orientations, which are essential for understanding drug-receptor interactions and the development of crystalline forms of drugs for improved stability and bioavailability (Baillargeon, Lussier, & Dory, 2014).
Enabling New Chemical Reactions
- The versatility of tert-butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate in facilitating novel chemical reactions is evident in the work by Ortiz, Guijarro, and Yus (1999), who detailed the synthesis of functionalized carbamates through innovative catalytic and reactive processes. This highlights the compound's role in expanding the toolkit available for chemical synthesis and modification (Ortiz, Guijarro, & Yus, 1999).
Propriétés
IUPAC Name |
tert-butyl N-[[4-(trifluoromethyl)pyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7-4-15-6-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXCNXINAWWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

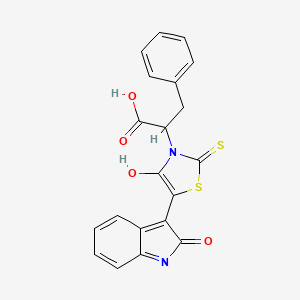
![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)
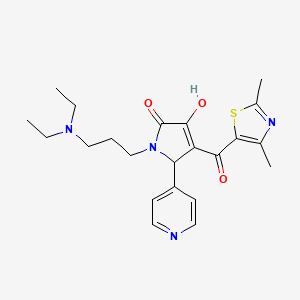
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)
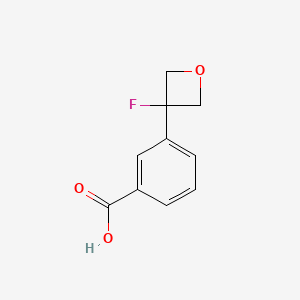
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)
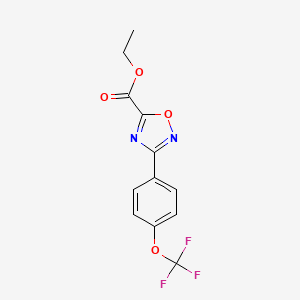
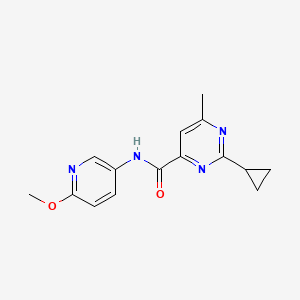

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)